molecular formula C10H8F6N2O B12467460 3,3,3-trifluoro-N'-phenyl-2-(trifluoromethyl)propanehydrazide

3,3,3-trifluoro-N'-phenyl-2-(trifluoromethyl)propanehydrazide

Cat. No.: B12467460
M. Wt: 286.17 g/mol
InChI Key: ACDXWSQWLMOGLX-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide is a chemical compound with the molecular formula C10H8F6N2O It is characterized by the presence of trifluoromethyl groups and a phenyl ring, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide involves several steps. One common method includes the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride with phenylhydrazine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide involves its interaction with molecular targets through its trifluoromethyl groups and phenyl ring. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

3,3,3-trifluoro-N’-phenyl-2-(trifluoromethyl)propanehydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C10H8F6N2O

Molecular Weight

286.17 g/mol

IUPAC Name

3,3,3-trifluoro-N'-phenyl-2-(trifluoromethyl)propanehydrazide

InChI

InChI=1S/C10H8F6N2O/c11-9(12,13)7(10(14,15)16)8(19)18-17-6-4-2-1-3-5-6/h1-5,7,17H,(H,18,19)

InChI Key

ACDXWSQWLMOGLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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